Elevated Melting Point Differentiates 2-(3,4-Difluorophenoxy)benzenecarbaldehyde Oxime from Unsubstituted Benzaldehyde Oxime
The 3,4-difluorophenoxy substitution significantly elevates the melting point of 2-(3,4-difluorophenoxy)benzenecarbaldehyde oxime (73-75°C) compared to unsubstituted benzaldehyde oxime (33-36°C) [REFS-1, REFS-2]. This increase of approximately 40°C indicates enhanced intermolecular forces and greater thermal stability, which directly impacts its handling, storage, and purification via recrystallization.
| Evidence Dimension | Melting Point (°C) |
|---|---|
| Target Compound Data | 73-75°C |
| Comparator Or Baseline | Benzaldehyde oxime: 33-36°C |
| Quantified Difference | Approximately 40°C higher |
| Conditions | Literature-reported melting point values for solid compounds. |
Why This Matters
A higher melting point simplifies purification and improves handling during synthesis, reducing loss and increasing yield in multi-step reactions.
